4-Butoxy-2,6-dimethylbenzoic acid
Description
Contextualization within Benzoic Acid Chemistry and Aromatic Compounds
Benzoic acid and its derivatives are a cornerstone of organic chemistry, recognized for their versatile reactivity and widespread presence in both natural and synthetic contexts. researchgate.net These aromatic carboxylic acids are characterized by a benzene (B151609) ring attached to a carboxyl group, a feature that imparts a unique electronic and chemical behavior. libretexts.org The acidity of the carboxyl group, for instance, is influenced by the nature and position of other substituents on the aromatic ring. psu.edu Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. libretexts.org
Aromatic compounds, in a broader sense, are defined by their cyclic, planar structure and the presence of a delocalized π-electron system, which confers significant stability. acs.org This stability, however, does not render them inert; rather, it directs their reactivity towards specific types of reactions, most notably electrophilic aromatic substitution. This allows for the controlled introduction of a wide array of functional groups onto the aromatic ring, leading to a vast library of compounds with diverse properties and applications. eaht.org
4-Butoxy-2,6-dimethylbenzoic acid fits squarely within this chemical landscape. It is a disubstituted benzoic acid, featuring two methyl groups in the ortho positions relative to the carboxylic acid and a butoxy group in the para position. The presence of these alkyl and alkoxy groups, both of which are generally considered electron-donating, influences the electronic environment of the aromatic ring and the reactivity of the carboxyl group. The steric hindrance provided by the two ortho-methyl groups is also a significant feature, potentially influencing the compound's conformational preferences and its interactions with other molecules.
Overview of Strategic Importance in Specialized Synthetic and Applied Chemistry
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest considerable strategic importance in specialized areas of chemical research. Substituted benzoic acids are pivotal building blocks in medicinal chemistry and materials science. researchgate.netnih.gov
In the realm of medicinal chemistry, the benzoic acid scaffold is a common feature in a multitude of therapeutic agents. preprints.org The ability to modify the substitution pattern on the aromatic ring allows for the fine-tuning of a molecule's pharmacological profile, including its binding affinity for biological targets, metabolic stability, and pharmacokinetic properties. The specific combination of a butoxy group and two methyl groups in this compound could be explored for the development of novel therapeutic candidates.
In materials science, aromatic carboxylic acids are utilized as monomers for the synthesis of advanced polymers, liquid crystals, and other functional materials. The rigidity of the benzene ring, combined with the potential for intermolecular interactions via the carboxylic acid and other substituents, can lead to materials with desirable thermal, mechanical, and optical properties. The butoxy chain in this compound introduces a degree of flexibility and lipophilicity that could be exploited in the design of new materials.
Although detailed research findings on this compound are limited, its existence is confirmed, and its basic properties can be cataloged.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-tert-butyl-2,6-dimethylbenzoic Acid | 4-Butoxybenzoic acid | 2,6-Dimethylbenzoic acid |
| CAS Number | 92156-39-3 | 58537-98-7 ontosight.ai | 1498-96-0 nist.gov | 632-46-2 |
| Molecular Formula | C13H18O3 | C13H18O2 sigmaaldrich.com | C11H14O3 nist.gov | C9H10O2 |
| Molecular Weight | 222.28 g/mol | 206.28 g/mol sigmaaldrich.com | 194.23 g/mol nist.gov | 150.17 g/mol nih.gov |
This table presents known data for this compound and comparative data for structurally related compounds to provide context.
Given the lack of extensive experimental data for this compound, a detailed discussion of its research findings is not currently possible. However, its structural similarity to other well-studied benzoic acid derivatives allows for informed speculation on its potential synthetic routes and areas of application. Future research into this and similar compounds will undoubtedly uncover more of their chemical and practical potential.
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-2,6-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-5-6-16-11-7-9(2)12(13(14)15)10(3)8-11/h7-8H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZUEJGPZMWHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Butoxy 2,6 Dimethylbenzoic Acid and Its Derivatives
Strategic Synthesis of the 2,6-Dimethylbenzoic Acid Core
The foundational step in synthesizing the target molecule is the creation of the 2,6-dimethylbenzoic acid framework. The steric hindrance imposed by the two methyl groups ortho to the carboxylic acid presents unique challenges that necessitate specific synthetic approaches.
Carboxylation Approaches via Organometallic Reagents
A primary method for constructing the 2,6-dimethylbenzoic acid core involves the carboxylation of an organometallic reagent, typically a Grignard reagent. This approach effectively introduces the carboxyl group onto the sterically crowded aromatic ring.
The synthesis commences with a di-substituted benzene (B151609), such as 2-bromo-1,3-dimethylbenzene. This precursor is treated with magnesium to form the corresponding Grignard reagent, phenylmagnesium bromide. Subsequent reaction of this organometallic intermediate with carbon dioxide, followed by an acidic workup, yields 2,6-dimethylbenzoic acid. prepchem.com One documented procedure reports achieving a 54% yield for this transformation. prepchem.com
Alternative methods include copper-catalyzed carboxylation reactions. For instance, 2,6-dimethylbenzoic acid can be prepared by reacting a precursor with potassium methoxide (B1231860) (KOMe) and a copper catalyst, such as (IPr)CuCl, under a carbon dioxide atmosphere. orientjchem.org The reaction is typically heated and then quenched with an acid to afford the final product. orientjchem.org
| Precursor | Reagents | Product | Yield |
| 2-Bromo-1,3-dimethylbenzene | 1. Mg (to form Grignard) 2. CO₂ 3. Acid workup | 2,6-Dimethylbenzoic acid | 54% |
| 2,6-Dimethylphenyl precursor | 1. KOMe, [(IPr)CuCl] catalyst 2. CO₂ 3. HCl (aq) | 2,6-Dimethylbenzoic acid | N/A |
Esterification and Carboxylic Acid Derivatization Utilizing Anhydrides
Direct esterification of 2,6-dimethylbenzoic acid, such as through Fischer esterification, is notoriously difficult due to the significant steric hindrance around the carboxyl group from the ortho methyl groups. google.com To overcome this, derivatization into more reactive species like acid anhydrides is a common and effective strategy.
Acid anhydrides serve as potent acylating agents for ester synthesis. Anhydrides react with alcohols, often in the presence of a base like pyridine (B92270) or a catalyst like 4-(dimethylamino)pyridine (DMAP), to form the corresponding ester and a carboxylate salt as a byproduct. nih.govsolubilityofthings.com This method circumvents the high activation energy associated with direct esterification of the sterically hindered acid.
In a notable application, substituted benzoic anhydrides are themselves used as coupling reagents to facilitate esterification. For example, 2,6-dimethyl-4-nitrobenzoic anhydride (B1165640) (DMNBA) has been demonstrated as a highly effective coupling reagent for generating various carboxylic esters from acids and alcohols in excellent yields at room temperature. prepchem.com The efficiency of these coupling reagents is influenced by the electronic nature of the substituents on the benzoic anhydride ring. prepchem.com
| Anhydride Coupling Reagent | Key Features |
| 2,6-Dimethyl-4-nitrobenzoic anhydride | Effective for esterification with high chemoselectivity. prepchem.com |
| 2,6-Dimethyl-3,5-dinitrobenzoic anhydride | Also effective, but may result in slightly lower yields and selectivity. prepchem.com |
Targeted Introduction of the Butoxy Moiety and Positional Isomerism
With the 2,6-dimethylbenzoic acid core established, the next critical step is the introduction of the butoxy group at the para-position (C4). This is typically achieved through etherification of a hydroxylated precursor.
Etherification and Alkylation Routes for Aromatic Substitution
The synthesis of 4-Butoxy-2,6-dimethylbenzoic acid generally proceeds via its precursor, 4-Hydroxy-2,6-dimethylbenzoic acid. wikipedia.orguni.lumasterorganicchemistry.com The introduction of the butoxy group is accomplished through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.orgorganicchemistrytutor.com
In this reaction, the phenolic hydroxyl group of 4-Hydroxy-2,6-dimethylbenzoic acid is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This intermediate then attacks an alkylating agent, such as a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), in an SN2 reaction. organicchemistrytutor.comnih.gov The butyl group is thereby attached to the oxygen atom, forming the desired ether linkage and yielding this compound. The choice of a primary alkyl halide is crucial to favor substitution over elimination. organicchemistrytutor.comnih.gov
Regioselective alkylation is key, and methods have been developed for similar phenolic compounds. For instance, using cesium bicarbonate as a base in acetonitrile (B52724) has been shown to produce 4-alkylated products with excellent regioselectivity and high yields for 2,4-dihydroxybenzaldehydes. imperial.ac.uk Such principles can be applied to ensure the butoxy group is introduced at the desired C4 position.
Synthetic Pathways for Related Butoxybenzoic Acid Analogs
The synthesis of related butoxybenzoic acid analogs provides insight into the etherification process. A prominent analog is 4-Butoxybenzoic acid, which lacks the two methyl groups. youtube.compearson.comwikipedia.org Its synthesis typically starts from p-hydroxybenzoic acid. ub.edu The phenolic hydroxyl group is neutralized with a base like sodium hydroxide, and the resulting phenoxide is reacted with a butylating agent. One detailed synthesis describes the reaction of the sodium salt of p-hydroxybenzoic acid with 4-bromobutyl acetate, followed by hydrolysis, to yield a related hydroxy-butoxybenzoic acid. prepchem.com A more direct route would involve reacting the p-hydroxybenzoic acid salt with a butyl halide.
The synthesis of other isomers and analogs, such as 4-tert-butyl-2,6-dimethylbenzoic acid, further illustrates the versatility of substitution on the benzoic acid scaffold. orgsyn.orgresearchgate.net
Functionalization and Advanced Derivative Synthesis
The this compound scaffold can be further modified to create a variety of advanced derivatives. These functionalizations can target the aromatic ring, the carboxylic acid group, or the alkyl chain of the butoxy moiety.
The carboxylic acid group itself offers a rich platform for derivatization. Standard transformations include:
Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride or borane. orientjchem.org
Amidation: Reaction with amines, often via an activated acid derivative like an acid chloride, can produce the corresponding amides. orientjchem.orgimperial.ac.uk
Esterification: As previously discussed, conversion to esters can be achieved, often requiring activation to overcome steric hindrance. prepchem.comuni.lu
Functionalization of the aromatic ring is also a viable strategy. For example, nitration of the 2,6-dimethylbenzoic acid core has been achieved using a mixture of sulfuric acid and fuming nitric acid at elevated temperatures, demonstrating that electrophilic aromatic substitution is possible despite the substitution pattern. prepchem.com
More advanced synthetic routes can introduce functionalities for specific applications like "click" chemistry. In a relevant example, 2,5-dimethylbenzoic acid underwent photochemical radical bromination, followed by esterification with propargyl alcohol. This introduced a terminal alkyne, making the molecule available for subsequent copper-catalyzed cycloaddition reactions, a powerful tool for creating complex molecular architectures.
Synthesis of Acryloyloxy-Butoxy-2,6-dimethylbenzoic Acid for Polymer Applications
The introduction of a polymerizable acryloyloxy group onto the aromatic ring of a butoxy-dimethylbenzoic acid structure is a key step in creating monomers for advanced polymer applications. While a direct documented synthesis for acryloyloxy-butoxy-2,6-dimethylbenzoic acid is not prominently available, a plausible synthetic route can be proposed based on established chemical transformations. This would typically involve the synthesis of a hydroxylated precursor, 4-butoxy-3-hydroxy-2,6-dimethylbenzoic acid, followed by esterification with an acrylic acid derivative.
A potential multi-step synthesis could proceed as follows:
Nitration: Electrophilic nitration of this compound would introduce a nitro group onto the aromatic ring. The directing effects of the substituents (ortho, para-directing butoxy and methyl groups versus the meta-directing carboxylic acid) would need to be carefully controlled to achieve the desired isomer.
Reduction: The resulting nitro-substituted compound would then be reduced to an amino group (e.g., using a metal catalyst like palladium on carbon with hydrogen gas).
Diazotization and Hydrolysis: The amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with nitrous acid followed by hydrolysis of the diazonium salt.
Esterification: The final step would be the esterification of the newly introduced hydroxyl group with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the target monomer, 4-butoxy-3-(acryloyloxy)-2,6-dimethylbenzoic acid.
This targeted synthesis provides a monomer that can be incorporated into polymer chains, imparting the specific chemical characteristics of the butoxy-dimethylbenzoic acid moiety.
Preparation of Other Relevant Benzoic Acid Esters and Analogs
The carboxyl group of this compound is readily converted into a variety of esters, which are valuable as intermediates or as compounds with their own specific applications. The most common method for this transformation is Fischer esterification. firsthope.co.in
This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). firsthope.co.in The reaction is an equilibrium process, and to drive it towards the ester product, the water formed is typically removed, or an excess of the alcohol reactant is used.
Table 1: General Conditions for Fischer Esterification of this compound
| Reactant | Catalyst | Conditions | Product Example |
| Methanol | H₂SO₄ | Reflux | Methyl 4-butoxy-2,6-dimethylbenzoate |
| Ethanol | HCl | Reflux | Ethyl 4-butoxy-2,6-dimethylbenzoate |
| Propanol | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | Propyl 4-butoxy-2,6-dimethylbenzoate |
The versatility of this reaction allows for the synthesis of a wide array of esters by simply varying the alcohol used, enabling the fine-tuning of properties such as solubility, volatility, and reactivity for the resulting analogs.
Investigations into Reaction Mechanisms and Kinetics
Understanding the mechanisms of reactions involving benzoic acids is fundamental to controlling reaction outcomes and designing new synthetic pathways.
Electron Transfer Mechanisms in Reduction Reactions of Related Benzoic Acids
The electrochemical reduction of benzoic acid and its derivatives has been studied to understand the fundamental steps of electron transfer. acs.org In many cases, the reduction follows a CE mechanism, where a chemical step (dissociation of the acidic proton) precedes the electron transfer. acs.org
The general pathway can be described as:
Chemical Step (C): The benzoic acid dissociates to form a benzoate (B1203000) anion and a proton. R-COOH ⇌ R-COO⁻ + H⁺
Electron Transfer (E): The electron is transferred to the proton, which has been dissociated from the acid. acs.org
Studies using cyclic voltammetry on benzoic acids have identified a primary reduction peak corresponding to this mechanism. acs.org Further investigations with potential-step chronoamperometry have determined diffusion coefficients for various benzoic acid derivatives to be approximately 2 × 10⁻¹¹ m² s⁻¹. acs.org Mechanistic studies on the electrochemical reduction of benzoic acid esters have also been conducted, revealing that the specific reaction pathway can be dependent on the substrate's electronic properties. rsc.org
Radical Formation Pathways in Analogous Photoreactive Systems
Acyl radicals are highly reactive intermediates that can be generated from benzoic acids and their derivatives through several photochemical pathways. These methods avoid the harsh conditions often associated with traditional acyl radical generation.
Visible-light photoredox catalysis offers a mild route to generate acyl radicals from aromatic carboxylic acids. nih.gov A common strategy involves the in situ formation of a mixed anhydride intermediate from the benzoic acid (using a reagent like dimethyl dicarbonate, DMDC), which can then undergo a single-electron reduction by an excited photocatalyst. nih.gov This process generates the acyl radical along with byproducts like CO₂ and methanoate. nih.gov
Another pathway involves the photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylate complexes. nih.gov This process leads to radical decarboxylation, producing an aryl radical that can be utilized in subsequent bond-forming reactions. nih.gov
Theoretical studies on benzoic acid derivatives have also explored radical formation in the context of antioxidant activity. preprints.orgpreprints.org Three primary mechanisms for free radical scavenging are considered:
Hydrogen Atom Transfer (HAT): Direct transfer of a hydrogen atom from an antioxidant hydroxyl group to a radical. preprints.orgpreprints.org
Stepwise Electron Transfer Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by a proton. preprints.org
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron. preprints.org
The prevalence of each pathway is highly dependent on the solvent and the specific structure of the benzoic acid derivative. preprints.org For instance, HAT is often favored in the gas phase, while SPLET is more common in polar media. preprints.org
Table 2: Summary of Radical Formation Pathways from Benzoic Acid Analogs
| Method | Precursor | Key Intermediate | Conditions |
| Photoredox Catalysis | Aromatic Carboxylic Acid + DMDC | Mixed Anhydride | Visible Light, Photocatalyst (e.g., Ir(ppy)₃) nih.gov |
| Copper-Catalyzed Decarboxylation | Benzoic Acid | Copper Carboxylate Complex | Light (LMCT) nih.gov |
| Antioxidant Activity | Hydroxybenzoic Acids | Phenoxyl Radical | Reaction with free radicals preprints.orgpreprints.org |
Studies on Electrophilic Aromatic Substitution Reaction Pathways of Related Esters
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. The mechanism proceeds in two main steps:
Attack and Formation of Arenium Ion: The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E⁺). This disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is typically the rate-determining step. wikipedia.orgmasterorganicchemistry.com
Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, reforming the aromatic π-system. wikipedia.orgmasterorganicchemistry.com
The regioselectivity of SEAr on a substituted benzene ring like this compound is dictated by the electronic properties of the existing substituents. The groups on the ring direct incoming electrophiles to specific positions.
Activating, Ortho-, Para-Directing Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate. The butoxy (-OC₄H₉) and methyl (-CH₃) groups fall into this category. wikipedia.org
Deactivating, Meta-Directing Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction. The carboxylic acid (-COOH) group is a deactivating, meta-director. firsthope.co.inpatsnap.com
In this compound, the powerful activating and ortho-, para-directing butoxy group, along with the two activating methyl groups, will have a dominant influence over the deactivating, meta-directing carboxylic acid group. The substitution will be directed to the positions ortho and para to the butoxy group. Since the para position is already occupied by a methyl group (relative to the other methyl and the butoxy group), and the ortho positions to the butoxy group are occupied by methyl groups, substitution will occur at the positions ortho to the butoxy group that are not sterically hindered, which are positions 3 and 5.
Table 3: Directing Effects of Substituents on the Aromatic Ring of this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| -OC₄H₉ (Butoxy) | 4 | Activating | Ortho, Para |
| -CH₃ (Methyl) | 2 | Activating | Ortho, Para |
| -CH₃ (Methyl) | 6 | Activating | Ortho, Para |
| -COOH (Carboxylic Acid) | 1 | Deactivating | Meta |
The net effect is strong activation of the ring towards electrophilic attack at the 3 and 5 positions.
Computational Chemistry and Theoretical Modeling of 4 Butoxy 2,6 Dimethylbenzoic Acid Systems
Density Functional Theory (DFT) Applications for Electronic Structure and Photophysical Properties
By solving the Kohn-Sham equations for the system, DFT can determine the ground-state electron density, from which various electronic properties can be derived. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap provides an approximation of the energy required for electronic excitation.
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to investigate the excited-state properties and predict the photophysical characteristics of 4-Butoxy-2,6-dimethylbenzoic acid, such as its UV-Vis absorption spectra. For instance, studies on other benzoic acid derivatives have successfully used DFT and TD-DFT to understand their proton transfer mechanisms and photophysical behaviors.
A hypothetical application of DFT to this compound could yield data similar to that found for related compounds. For example, a study on 2,4-dihydroxybenzoic acid derivatives calculated various parameters to understand their properties.
Table 1: Hypothetical DFT-Calculated Parameters for Benzoic Acid Derivatives
| Parameter | Description | Potential Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| UV-Vis Spectra | Predicted absorption wavelengths. | Characterizes the molecule's response to ultraviolet and visible light. |
Molecular Docking Simulations for Predictive Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological receptor.
While no specific molecular docking studies involving this compound were identified, research on other benzoic acid derivatives highlights the potential of this approach. For example, a study on benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease used molecular docking to predict binding affinities and interaction patterns. nih.gov The study found that factors like the number of hydroxyl groups and the length of alkyl chains influenced the docking scores. nih.gov
A theoretical docking study of this compound against a chosen protein target would involve preparing the 3D structures of both the ligand and the receptor, and then using a scoring function to evaluate the binding affinity of different poses. The results could provide insights into the potential biological activity of the compound.
Table 2: Illustrative Docking Simulation Parameters for a Ligand-Receptor Complex
| Parameter | Description | Example from Related Studies |
| Binding Affinity (kcal/mol) | The strength of the binding interaction between the ligand and receptor. | Benzoic acid derivatives have shown a range of docking scores against viral proteases. nih.gov |
| Interacting Residues | The specific amino acid residues in the receptor's binding site that form interactions with the ligand. | Hydrogen bonds and hydrophobic interactions are commonly observed. |
| Pose | The predicted conformation and orientation of the ligand within the binding site. | The butoxy and dimethyl groups of the target compound would likely influence its preferred pose. |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Site Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. This technique can be used to explore the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt.
MD simulations of benzoic acid and its derivatives have been conducted to study their aggregation behavior and interactions in different environments. nih.govgu.sersc.orgrsc.orgresearchgate.net For example, classical molecular dynamics simulations have been used to investigate the aggregation of supercooled benzoic acid in confined spaces, showing that confinement can significantly impact its dynamics. nih.govrsc.orgrsc.orgresearchgate.net
An MD simulation of this compound could provide valuable information on the dynamics of its butoxy chain and the rotational freedom of the dimethyl-substituted phenyl ring. When combined with a receptor, MD simulations can also be used to study the stability of the ligand-receptor complex and the dynamic changes in the binding site upon ligand binding.
Table 3: Key Outputs from a Hypothetical MD Simulation of this compound
| Parameter | Description | Significance |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation or a ligand-receptor complex over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible regions of the molecule or protein. |
| Radius of Gyration (Rg) | A measure of the compactness of a structure. | Provides insights into the overall shape and folding of the molecule. |
| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds over time. | Crucial for understanding intermolecular and intramolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Studies via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (SRR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. These models are often expressed as mathematical equations.
While no specific QSAR or SRR studies for this compound were found, numerous studies have applied these methods to other classes of benzoic acid derivatives. For instance, QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity was influenced by properties like hydrophobicity, molar refractivity, and aromaticity. nih.gov Similarly, QSAR studies on p-hydroxy benzoic acid derivatives identified molecular connectivity and shape indices as important descriptors for antimicrobial activity. nih.govthieme-connect.com
A QSAR or SRR study involving this compound would require a dataset of structurally related compounds with measured biological activities or reactivities. Various molecular descriptors for these compounds would be calculated, and statistical methods would be used to build a predictive model.
Table 4: Common Molecular Descriptors Used in QSAR/SRR Studies
| Descriptor Class | Examples | Relevance |
| Topological | Molecular Connectivity Indices, Balaban J index | Describe the branching and connectivity of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the size and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Relate to the compound's behavior in different environments. |
Predictive Modeling of Molecular Parameters using Group Contribution Methods
While specific predictive modeling for this compound using group contribution methods is not detailed in the available literature, these methods are widely applicable. For instance, the solubility of benzoic acid in various organic solvents has been modeled using thermodynamic approaches that incorporate solubility parameters. rusjbpc.ru Machine learning models are also increasingly being used to predict a wide range of molecular properties from chemical structures, often outperforming traditional group contribution methods in accuracy. nih.gov
For this compound, a group contribution approach would involve breaking down the molecule into its constituent groups (e.g., butoxy group, methyl groups, carboxylic acid group, phenyl ring) and summing their individual contributions to predict properties like boiling point, viscosity, and heat of formation.
Despite a comprehensive search for scientific literature and patent databases, no specific information was found regarding the applications of “this compound” or its derivatives in the field of advanced polymer science and materials engineering as outlined in the requested article structure.
The search included targeted queries for the design and synthesis of polymeric photoinitiators, its use in UV-curable coatings, advanced adhesive formulations, and photopolymerization for additive manufacturing. Additionally, searches were conducted for its role in the synthesis of functional materials and specialty chemicals.
The performed searches yielded information on related but distinct compounds, such as other benzoic acid derivatives, which are used in polymer chemistry. For instance, various benzoic acid structures are utilized as intermediates in the synthesis of polymers and other organic materials. However, the specific compound of interest, this compound, is not mentioned in the context of the requested applications in the available literature.
Therefore, it is not possible to provide a detailed and scientifically accurate article on “this compound” strictly adhering to the provided outline due to the absence of relevant research findings and technical data in the public domain.
Mechanistic Investigations of Biomolecular Interactions and Enzyme Modulatory Activities
In Vitro Studies on Enzyme Inhibition and Modulation of Metabolic Pathways
Comprehensive searches of scientific databases and literature archives did not yield any specific in vitro studies investigating the inhibitory or modulatory effects of 4-Butoxy-2,6-dimethylbenzoic acid on any particular enzyme or metabolic pathway. Research on related analogs, such as various alkyl- and alkoxy-substituted benzoic acids, has demonstrated a wide range of biological activities; however, direct extrapolation of these findings to the specific molecular architecture of this compound would be scientifically unfounded without dedicated experimental evidence.
Characterization of Molecular Recognition and Ligand-Protein Binding Profiles
There is currently no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational docking studies that characterize the molecular recognition and binding profile of this compound with any protein target. Understanding the specific interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, that would govern its binding affinity and selectivity remains a subject for future investigation.
Comparative Analysis of Bioactive Scaffolds and Their Reactivity Profiles
A comparative analysis of the this compound scaffold with other known bioactive scaffolds is not feasible without established biological activity for the compound . While the benzoic acid core is a common motif in many biologically active molecules, the specific combination of substituents defines its unique physicochemical properties and, consequently, its reactivity and interaction with biological systems. Without experimental data, any comparison would be purely speculative.
Concluding Remarks and Future Research Perspectives
Summary of Key Academic Contributions and Research Progress
The chemical compound 4-Butoxy-2,6-dimethylbenzoic acid is a substituted aromatic carboxylic acid. Its existence is confirmed through its unique CAS number, 92156-39-3, and it is available from commercial suppliers as a solid with a purity of 97%. sigmaaldrich.com The fundamental chemical identifiers for this compound are cataloged, providing a basis for its unequivocal identification in any future research endeavors.
| Property | Value |
| CAS Number | 92156-39-3 sigmaaldrich.com |
| Molecular Weight | 222.28 g/mol sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI | 1S/C13H18O3/c1-4-5-6-16-11-7-9(2)12(13(14)15)10(3)8-11/h7-8H,4-6H2,1-3H3,(H,14,15) sigmaaldrich.com |
| InChIKey | FIZUEJGPZMWHHS-UHFFFAOYSA-N sigmaaldrich.com |
A table showing the basic properties of this compound.
Identification of Promising Research Avenues and Unexplored Potentials
The limited research on this compound signifies that numerous avenues for investigation are open. A primary and essential area of future research would be the development and optimization of a synthetic route to this compound. While not explicitly documented for this specific molecule, general methods for the synthesis of alkoxy-substituted benzoic acids could be adapted. One potential approach could involve the Williamson ether synthesis, reacting a precursor such as 4-hydroxy-2,6-dimethylbenzoic acid with a butyl halide. The successful synthesis would be a critical first step, enabling further, more in-depth studies.
A comprehensive characterization of its physicochemical properties is another vital research direction. This would include determining its melting point, boiling point, solubility in various solvents, and acquiring detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This empirical data is fundamental for its unambiguous characterization and for predicting its behavior in various chemical environments.
The biological activities of this compound represent a significant and unexplored field of research. Given that other substituted benzoic acids exhibit antimicrobial properties, it would be valuable to screen this compound against a range of bacteria and fungi. researchgate.net Furthermore, its structural similarity to other biologically active molecules suggests that it could be investigated for a variety of pharmacological activities.
Interdisciplinary Research Opportunities and Synergistic Approaches
The study of this compound presents several opportunities for interdisciplinary collaboration.
Chemistry and Material Science: The properties of the butoxy group could lend this molecule to applications in material science. For example, some benzoic acid derivatives are used in the formation of liquid crystals or as components in polymers. Research in this area would involve collaboration between organic chemists and material scientists to synthesize and characterize new materials incorporating this compound.
Chemistry and Biology/Pharmacology: A synergistic approach between synthetic chemists and biologists or pharmacologists would be essential to explore its potential as a therapeutic agent. Chemists would be responsible for the synthesis of the compound and its analogs, while biologists would perform the screening for various biological activities.
Computational Chemistry and Experimental Science: Theoretical studies, such as those employing Density Functional Theory (DFT), could be used to predict the properties and reactivity of this compound. mdpi.com These computational predictions could then guide experimental work, making the research process more efficient. For instance, computational models could help to predict its potential interactions with biological targets, thereby prioritizing certain biological assays.
Q & A
Q. What are the optimal synthetic routes for 4-Butoxy-2,6-dimethylbenzoic acid, and how can yield be maximized?
- Methodology : A common approach involves alkylation of 2,6-dimethylbenzoic acid derivatives. For example, brominated analogs like 4-bromo-2,6-dimethylbenzoic acid (CAS 74346-19-3) are synthesized via Grignard reactions, achieving 85% yield using isopropylmagnesium chloride in tert-butyl methyl ether at 0°C . Adapting this method, substituting bromine with butoxy via nucleophilic substitution (e.g., using butanol under acidic or basic conditions) could be explored. Key parameters include temperature control (50–100°C), reaction time (12–24 hours), and purification via recrystallization or column chromatography.
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use spectroscopic techniques:
- NMR : NMR can identify methyl (δ 2.1–2.3 ppm), butoxy (δ 1.0–1.5 ppm for CH/CH), and aromatic protons (δ 6.8–7.2 ppm). NMR distinguishes carboxyl (δ 170–175 ppm) and quaternary carbons .
- FT-IR : Confirm carboxylic acid (O–H stretch: 2500–3300 cm, C=O: 1680–1720 cm) and ether (C–O–C: 1050–1150 cm) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z: 224.2 for [M+H]).
Q. What are the stability profiles of this compound under varying pH conditions?
- Methodology : Conduct stability studies in acidic (e.g., 88% HSO), neutral, and basic buffers. Monitor degradation via HPLC or UV-Vis spectroscopy. Related 4-alkyl-2,6-dimethylbenzoic acids show stability in strong acids, with spectral shifts (Δν ~30 cm) in HSO due to protonation . For 4-butoxy derivatives, assess esterification or ether cleavage risks under extreme pH.
Advanced Research Questions
Q. How do electronic effects of the butoxy group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodology : The butoxy group is electron-donating via resonance, activating the aromatic ring at para and ortho positions. Compare reactivity with analogs (e.g., 4-methoxy or 4-isopropoxy) using nitration or halogenation. Track regioselectivity via NMR (e.g., nitro group placement) and kinetic studies (e.g., rate constants via UV-Vis). Contrast with electron-withdrawing substituents (e.g., -NO) to validate electronic effects .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : If spectral anomalies arise (e.g., unexpected splitting in NMR):
- Perform variable-temperature NMR to assess conformational dynamics.
- Use 2D techniques (COSY, HSQC) to assign overlapping signals.
- Cross-validate with computational methods (DFT calculations for / chemical shifts). For example, fluorinated analogs required multi-spectral analysis to resolve signal overlaps .
Q. How does the steric bulk of the butoxy group affect intermolecular interactions in crystalline this compound?
- Methodology : Perform X-ray crystallography to analyze packing patterns. Compare with smaller alkoxy groups (e.g., methoxy) to quantify steric hindrance. Metrics include dihedral angles (butoxy vs. benzene plane) and hydrogen-bonding distances (carboxylic acid dimers). Thermal analysis (TGA/DSC) can correlate crystallinity with decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
